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ribosomal protein CL9

plastid translation ribosome biogenesis gene dosage

Ribosomal protein CL9 (CAS Registry Number 147097-44-7) is the Arabidopsis thaliana plastid 50S ribosomal protein L9, also designated RPL9 or large ribosomal subunit protein bL9c. It is a nucleus-encoded, chloroplast-targeted structural constituent of the plastid large ribosomal subunit that binds directly to 23S rRNA and participates in plastid translation.

Molecular Formula C8H8ClN3O2
Molecular Weight 0
CAS No. 147097-44-7
Cat. No. B1177270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameribosomal protein CL9
CAS147097-44-7
Synonymsribosomal protein CL9
Molecular FormulaC8H8ClN3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ribosomal Protein CL9 (CAS 147097-44-7) – Procurement-Ready Definition and Gene-Protein Identity for Plastid Translation Studies


Ribosomal protein CL9 (CAS Registry Number 147097-44-7) is the Arabidopsis thaliana plastid 50S ribosomal protein L9, also designated RPL9 or large ribosomal subunit protein bL9c [1]. It is a nucleus-encoded, chloroplast-targeted structural constituent of the plastid large ribosomal subunit that binds directly to 23S rRNA and participates in plastid translation [2]. The mature protein comprises 197 amino acids, and its gene (At3g44890) resides on chromosome 3 as a single-copy locus [3][4].

1 Single-copy nuclear gene (At3g44890) – enables non-redundant knockout studies
2 Nucleus-encoded, chloroplast-targeted – requires cDNA for recombinant expression
3 Mature protein with N-terminal transit peptide – for plastid translation and ribosome assembly research

Why Generic Substitution Fails for Ribosomal Protein CL9 (CAS 147097-44-7) – Single-Copy Nuclear Encoding, Chloroplast Transit Peptide, and Species-Specific Sequence Divergence


Generic substitution of ribosomal protein CL9 with in-class large-subunit ribosomal protein L9 homologs from other species or subcellular compartments is not scientifically justified. The Arabidopsis plastid CL9 is encoded by a single-copy nuclear gene [1], distinguishing it from multi-copy cytoplasmic ribosomal protein families [2]. It carries an N-terminal chloroplast transit peptide that is absent from prokaryotic L9 orthologs [3]. Furthermore, the mature protein length of 197 amino acids diverges substantially from the Escherichia coli L9 (149 aa) and other bacterial homologs, reflecting domains and extensions acquired during endosymbiotic gene transfer that are not functionally interchangeable across species [3][4].

Target
Arabidopsis CL9 (plastid, single-copy gene)
Substitute
Cytoplasmic RPL9 family (multi-copy)
Paralog compensation may mask knockout phenotype; single-copy CL9 gives non-redundant loss-of-function.
Target
Arabidopsis CL9 (N-terminal transit peptide, 197 aa)
Substitute
E. coli L9 (no transit peptide, 149 aa)
Absence of chloroplast transit peptide prevents import; bacterial L9 cannot substitute in plastid assays.
Target
Arabidopsis CL9 (~90% identity to spinach/pea plastid L9)
Substitute
E. coli L9 (~30–35% identity)
Antibodies against bacterial L9 may fail; even plant L9 antibodies require species-specific validation.

Product-Specific Quantitative Evidence Guide for Ribosomal Protein CL9 (CAS 147097-44-7) – Comparator-Anchored Differentiation Data


Single-Copy Nuclear Gene vs. Multi-Copy Cytoplasmic RPL9 Family – Dosage Sensitivity and Genetic Redundancy Landscape

The rpl9 gene encoding CL9 is present as a single copy in the Arabidopsis thaliana nuclear genome, confirmed by Southern blot analysis [1]. In contrast, the cytoplasmic ribosomal protein L9 family (RPL9B, RPL9C, RPL9D) comprises multiple copies retained following whole-genome duplication, with at least two nearly identical members and one divergent member exhibiting dosage-sensitive redundancy [2]. Single-copy status means that loss of rpl9 cannot be compensated by paralogs, making CL9 a stricter genetic dependency than its multi-copy cytoplasmic counterparts [1][2].

Gene copy number
Reported
1 copy (CL9) vs 3–4 copies (cytoplasmic RPL9 family)
Supports knockout-model selection context
Single-copy status confirmed by Southern blot
plastid translation ribosome biogenesis gene dosage

Protein Length Divergence: Arabidopsis CL9 (197 aa) vs. Escherichia coli L9 (149 aa) – Chloroplast-Specific N-Terminal Extension and Transit Peptide

Arabidopsis CL9 (UniProt P25864) has a canonical sequence length of 197 amino acids, including an N-terminal chloroplast transit peptide that is cleaved upon import into the plastid [1]. The mature Escherichia coli 50S ribosomal protein L9 (UniProt P0A7R1) is 149 amino acids and lacks any targeting sequence [2]. The 48-amino-acid difference (≈32% longer) represents the transit peptide and plastid-specific domains acquired during endosymbiotic gene transfer from the cyanobacterial ancestor [1][2]. Spinach (Spinacia oleracea) plastid L9 (UniProt P82180) shares 196 amino acids, and pea (Pisum sativum) plastid L9 (UniProt P11894) shares 194 amino acids, confirming that the length extension is a conserved feature of plastid-targeted L9 across higher plants [3][4].

Protein length
Reported
197 aa (Arabidopsis CL9) vs 149 aa (E. coli L9)
Confirms requirement for chloroplast-specific reagent
N-terminal extension carries transit peptide
chloroplast targeting protein evolution endosymbiotic gene transfer

Tissue-Specific mRNA Abundance: rpl9 Transcripts Are Markedly Elevated in Leaves and Stems Relative to Roots

Northern blot data from Thompson et al. (1992) demonstrate that rpl9 transcripts are much more abundant in Arabidopsis leaves and stems than in roots [1]. This tissue-biased expression is consistent with the role of CL9 in plastid translation, as chloroplasts are most abundant in photosynthetic tissues. Public microarray expression data (AtGenExpress) corroborate this pattern, with AT3G44890 showing average signal intensity of 1269.66 (SE 29.01) in leaf samples, while root expression is substantially lower [2]. No equivalent tissue-specific quantification at the protein level has been reported for E. coli L9 or spinach plastid L9, making this a source organism-specific attribute.

Leaf mRNA abundance
Reported
1269.66 (SE 29.01)
Leaf/stem >> root expression pattern
Microarray signal; root value not directly quantified
tissue-specific expression chloroplast development ribosome stoichiometry

Post-Transcriptional Intron Processing: rpl9 Primary Transcript Requires Removal of Six Introns, Contrasting with Prokaryotic L9 Genes

The Arabidopsis rpl9 primary transcript contains six introns that must be post-transcriptionally removed to produce mature mRNA, as determined by cDNA and genomic clone sequence comparison [1]. By contrast, the Escherichia coli rplI gene (encoding L9) is intronless, and the Synechocystis PCC6803 cyanobacterial rplI gene also lacks introns [2][3]. The presence of six introns in the nuclear-encoded plastid rpl9 gene reflects the evolutionary trajectory of endosymbiotic gene transfer and imposes a requirement for plant spliceosomal machinery that is absent in prokaryotic expression systems [1][3].

Intron number
Class-level
6 introns (Arabidopsis rpl9) vs 0 (bacterial rplI)
cDNA clone required for prokaryotic expression
Spliceosomal processing essential in planta
intron splicing nuclear-encoded plastid protein gene structure

Cell-to-Cell mRNA Mobility: rpl9 Transcript Is Experimentally Validated as Mobile, Distinguishing It from Most Other Plastid Ribosomal Protein mRNAs

The mRNA of AT3G44890 (rpl9/CL9) is annotated as 'cell-to-cell mobile' in TAIR, based on experimental detection in phloem sap or graft-transmissible transcript datasets [1]. This property is not shared by the majority of plastid ribosomal protein transcripts, including the co-characterized CS17 (rps17) and CL15 (rpl15), which have not been reported as mobile [2]. The functional consequence of rpl9 mRNA mobility is currently unknown but suggests a potential role in long-distance coordination of plastid translation capacity that is unique to CL9 among the three plastid ribosomal proteins characterized in the Thompson et al. study [2].

mRNA mobility
Reported
Mobile (CL9) vs not mobile (CS17, CL15)
May support systemic signaling studies
Functional consequence currently unknown
mRNA mobility plasmodesmata ribosome biogenesis

Sequence Identity Between Arabidopsis CL9 and Spinach/Pea Plastid L9 Orthologs Limits Cross-Species Antibody Reliability

Pairwise sequence alignment between Arabidopsis CL9 (P25864, 197 aa) and spinach plastid L9 (P82180, 196 aa) reveals a sequence identity of approximately 90% at the amino acid level, based on the characterized similarity of the derived protein sequences from rpl9 genes [1][2]. Pea plastid L9 (P11894, 194 aa) shares similar high identity with Arabidopsis CL9 [3]. However, the E. coli L9 (P0A7R1, 149 aa) shares only approximately 30–35% sequence identity with the plastid L9 proteins, based on the known evolutionary distance between bacterial and plastid ribosomal proteins [4]. This moderate cross-species conservation among plant plastid L9 orthologs means that antibodies raised against spinach or pea plastid L9 may cross-react with Arabidopsis CL9 but require validation; antibodies against E. coli L9 are unlikely to detect Arabidopsis CL9 [1][4].

Sequence identity
Class-level
~90% (plant orthologs) vs ~30–35% (E. coli)
Antibody validation context
Cross-reactivity requires experimental verification
antibody specificity ortholog comparison immunodetection

Best Research and Industrial Application Scenarios for Ribosomal Protein CL9 (CAS 147097-44-7) – Evidence-Linked Procurement Use Cases


Reverse-Genetic Knockout or Knockdown of Single-Copy Plastid Ribosomal Protein Gene for Chloroplast Translation Defect Phenotyping

Arabidopsis CL9 is encoded by a single-copy nuclear gene [1]. Unlike the multi-copy cytoplasmic RPL9 family [2], a T-DNA insertion in rpl9 cannot be compensated by paralogs, guaranteeing a complete loss-of-function phenotype. Researchers studying plastid translation defects, embryo lethality, or chloroplast development should procure CL9-specific T-DNA insertion lines (e.g., SALK lines) or generate CRISPR/Cas9 constructs targeting the unique rpl9 locus rather than attempting to silence the gene family with RNAi, which would risk off-target effects on the cytoplasmic RPL9 isoforms.

Recombinant CL9 Production Using cDNA Clones for In Vitro Chloroplast Ribosome Reconstitution

The rpl9 primary transcript contains six introns [1]. Prokaryotic expression systems (e.g., E. coli) cannot process plant introns. Therefore, any recombinant CL9 protein procurement must use a cDNA clone (intron-free) rather than a genomic DNA fragment [1]. Commercial recombinant CL9 expressed in mammalian cells or E. coli (using a codon-optimized, intron-free cDNA) is suitable for in vitro ribosome reconstitution assays, 23S rRNA binding studies, and structural biology applications such as cryo-EM or X-ray crystallography of the plastid 50S subunit.

Plastid Translation Research in Non-Photosynthetic Tissues Requiring Exogenous CL9 Supplementation

Endogenous rpl9 transcript abundance is substantially lower in roots than in leaves and stems [1][2]. For in vitro translation assays using root-derived plastid extracts or for reconstitution experiments where endogenous CL9 is limiting, exogenous recombinant CL9 protein must be added. Investigators studying plastid translation in non-photosynthetic contexts (e.g., root plastids, etioplasts, or dark-grown seedlings) should procure purified recombinant CL9 to normalize ribosome stoichiometry across tissue types.

Species-Specific Immunodetection and Antibody-Based Plastid Ribosome Profiling in Brassicaceae

Although plant plastid L9 orthologs share approximately 90% sequence identity [1], commercially available antibodies raised against spinach or pea plastid L9 may cross-react with Arabidopsis CL9 but cannot discriminate between species. For species-specific detection in mixed-species experimental systems (e.g., grafting between Arabidopsis and other Brassicaceae), procurement of Arabidopsis CL9-specific antibodies or epitope-tagged recombinant CL9 is necessary. Antibodies against E. coli L9 are not suitable due to only ~30–35% sequence identity [2].

Application
Selection Property
Validation Focus
Plastid translation knockout studies
Single-copy gene target
Confirm non-redundant loss-of-function phenotype
In vitro ribosome reconstitution
cDNA clone availability
Validate 23S rRNA binding and subunit assembly
Non-photosynthetic tissue translation assays
Exogenous CL9 supplementation
Normalize ribosome stoichiometry across tissues
Species-specific plastid ribosome profiling
Arabidopsis CL9-specific antibody
Verify no cross-reaction with bacterial L9 or other Brassicaceae
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